N-(4-bromo-3-methylphenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Overview
Description
N-(4-bromo-3-methylphenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide: is an organic compound with a complex structure that includes bromine, fluorine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes.
Introduction of the Bromine and Fluorine Substituents: Bromination and fluorination reactions are carried out using bromine and fluorine sources, respectively, under controlled conditions.
Coupling Reactions: The final step involves coupling the triazole ring with the bromo-methylphenyl and fluorophenyl groups using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromine substituent, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Functionalized derivatives with new substituents replacing bromine or fluorine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s triazole ring is a common motif in pharmaceuticals, suggesting potential as a lead compound for drug discovery.
Biological Probes: It can be used in the design of probes for studying biological processes due to its ability to interact with specific biomolecules.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which N-(4-bromo-3-methylphenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, facilitating binding to active sites. The bromine and fluorine substituents can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-5-fluoro-4-methylphenyl)acetamide: Similar structure but lacks the triazole ring.
4-Bromo-N-[(4-fluorophenyl)methyl]-3-methylbenzamide: Similar substituents but different core structure.
Uniqueness
The presence of the triazole ring in N-(4-bromo-3-methylphenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide distinguishes it from other similar compounds, providing unique chemical and biological properties. The combination of bromine, fluorine, and triazole moieties offers a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN4OS/c1-3-10-26-19(14-4-6-15(22)7-5-14)24-25-20(26)28-12-18(27)23-16-8-9-17(21)13(2)11-16/h3-9,11H,1,10,12H2,2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWSNVWSUFDDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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